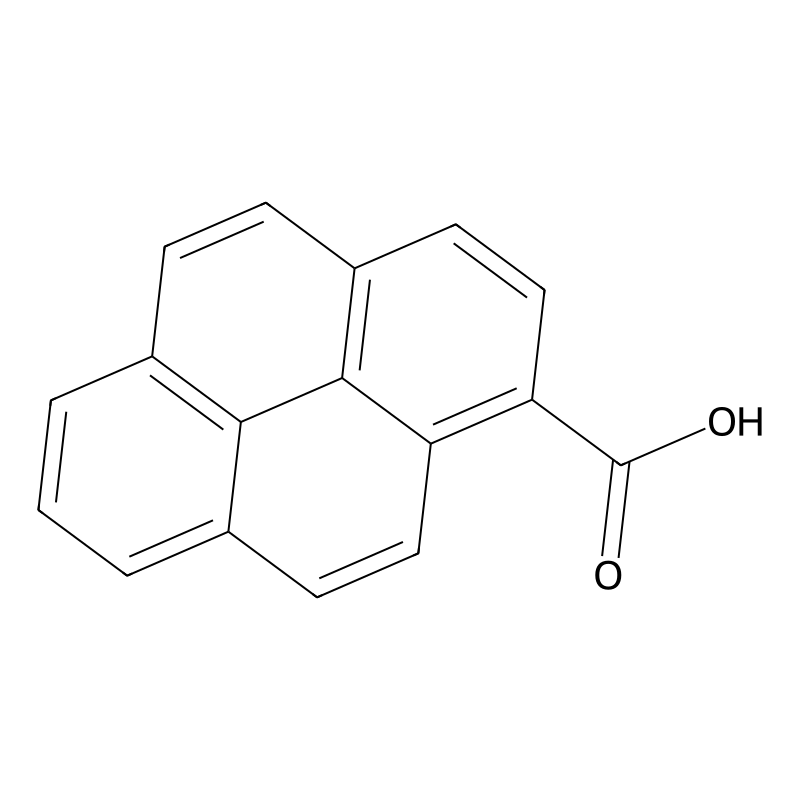

1-Pyrenecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Pyrenecarboxylic acid is an organic compound with the molecular formula and a CAS number of 19694-02-1. This compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, with a carboxylic acid functional group at the first position. It appears as a light brown powder and has a melting point range of 270 to 272 °C. The compound exhibits fluorescence properties, making it useful in various applications, particularly in biochemical and analytical contexts .

Additionally, it can serve as a catalyst in oxidation reactions, where it mimics the catalytic behavior of graphene oxide in the oxidation of hydroxymethylfurfural to 2,5-diformylfuran .

The biological activity of 1-pyrenecarboxylic acid is significant due to its fluorescence properties, which allow it to be used as a probe in various biological systems. Studies have shown that it can interact with biomolecules, facilitating electron transfer processes across membranes . Furthermore, its ability to undergo protonation in excited states makes it valuable in fluorescence spectroscopy applications for studying dynamic biological processes .

Synthesis of 1-pyrenecarboxylic acid can be achieved through several methods:

- Direct Carboxylation: Pyrene can be carboxylated using carbon dioxide under high temperature and pressure conditions.

- Oxidative Methods: Using oxidizing agents like potassium permanganate to oxidize pyrene derivatives.

- Functionalization: Incorporating carboxylic acid groups into pyrene through electrophilic substitution reactions .

These methods allow for the production of high-purity 1-pyrenecarboxylic acid suitable for laboratory and industrial applications.

1-Pyrenecarboxylic acid has diverse applications across various fields:

- Fluorescent Probes: Used in fluorescence microscopy and spectroscopy to study biological systems.

- Catalysis: Acts as a catalyst in organic synthesis reactions, particularly in oxidation processes.

- Material Science: Functionalization of graphene with 1-pyrenecarboxylic acid enhances the performance of supercapacitors .

- Chemical Sensors: Employed in sensor technology due to its sensitivity to environmental changes.

Research on interaction studies involving 1-pyrenecarboxylic acid has highlighted its role in electron transport mechanisms. It has been shown to facilitate electron transfer across lipid bilayers, making it useful for studying membrane dynamics and drug delivery systems . Additionally, its interactions with various biomolecules have been investigated using fluorescence techniques to understand binding affinities and mechanisms.

Several compounds share structural similarities with 1-pyrenecarboxylic acid. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pyrene | Polycyclic Aromatic Hydrocarbon | Base structure lacking functional groups |

| Naphthalene-2-carboxylic acid | Aromatic Carboxylic Acid | Similar aromatic structure but with two fused rings |

| Anthracene-9-carboxylic acid | Polycyclic Aromatic Carboxylic Acid | Three fused rings; used in polymer chemistry |

| Fluorene-9-carboxylic acid | Aromatic Carboxylic Acid | Contains a five-membered ring; different photophysical properties |

Each of these compounds exhibits distinct properties and reactivities due to variations in their molecular structure, making them unique despite their similarities to 1-pyrenecarboxylic acid.